molecular formula C8H13NO3 B11913627 2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid

2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid

Cat. No.: B11913627
M. Wt: 171.19 g/mol
InChI Key: PRCNIOLKNQQNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-methylazetidine and acetyl chloride.

    Acetylation: The azetidine ring is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 1-acetyl-3-methylazetidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Biological Research: It is used as a building block in the synthesis of biologically active molecules and as a probe to study enzyme mechanisms.

    Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylazetidin-3-yl)acetic acid
  • 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid
  • 1-Acetyl-2-methylazetidine

Uniqueness

2-(1-Acetyl-3-methylazetidin-2-yl)acetic acid is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(1-acetyl-3-methylazetidin-2-yl)acetic acid

InChI

InChI=1S/C8H13NO3/c1-5-4-9(6(2)10)7(5)3-8(11)12/h5,7H,3-4H2,1-2H3,(H,11,12)

InChI Key

PRCNIOLKNQQNGH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1CC(=O)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.